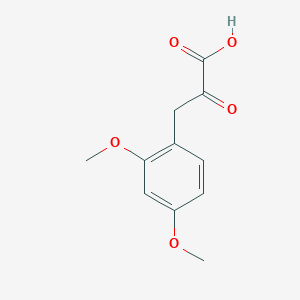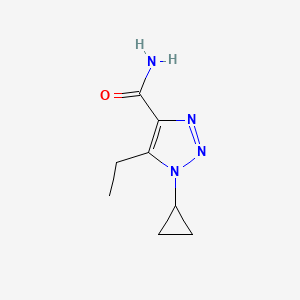![molecular formula C8H13N3O B13611703 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)
7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of advanced materials with unique properties, such as electronic or photonic materials.
Wirkmechanismus
The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one include other pyrazolopyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]thiazole
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethyl groups and the fused pyrazole and pyridine rings
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
7,7-dimethyl-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2)6-5(3-4-9-8)7(12)11-10-6/h9H,3-4H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
RBBNOJTYNCSBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CCN1)C(=O)NN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)

![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)


